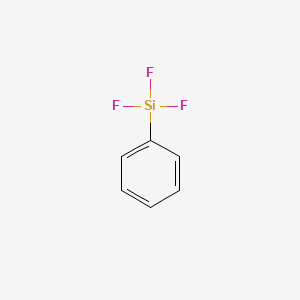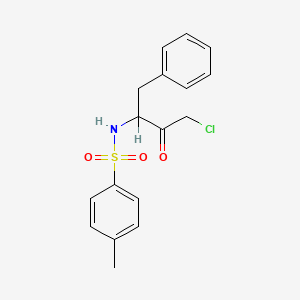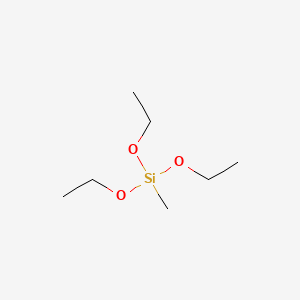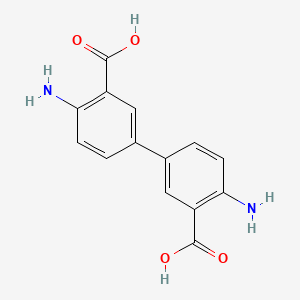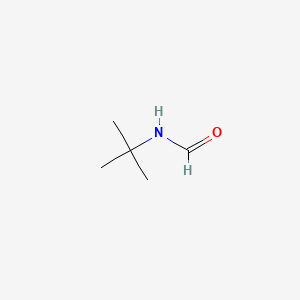
3-メチル-2(5H)-フランノン
概要
説明
3-Methyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered ring structure containing an oxygen atom and a ketone functional group. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and essential oils. It plays a significant role in the flavor and fragrance industry due to its sweet, caramel-like scent.
科学的研究の応用
3-Methyl-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: It is widely used in the flavor and fragrance industry to impart sweet, caramel-like notes to various products.
作用機序
Target of Action
The primary target of 3-Methyl-2(5H)-furanone is the process of seed germination . It has been found that this compound, isolated from plant-derived smoke, efficiently inhibits seed germination and significantly reduces the effect of the highly active germination promotor karrikinolide .
Mode of Action
3-Methyl-2(5H)-furanone interacts with its targets by antagonizing the effect of karrikinolide, a compound that promotes seed germination . . This suggests that 3-Methyl-2(5H)-furanone may bind to a different set of proteins or receptors to exert its inhibitory effect on seed germination.
Biochemical Pathways
It is known that this compound plays a role in the regulation of seed germination . It is likely that 3-Methyl-2(5H)-furanone affects the signaling pathways involved in the initiation of seed germination, possibly by interfering with the action of germination-promoting compounds like karrikinolide .
Result of Action
The molecular and cellular effects of 3-Methyl-2(5H)-furanone’s action primarily involve the inhibition of seed germination . By antagonizing the effect of karrikinolide, 3-Methyl-2(5H)-furanone significantly reduces the germination of seeds . This suggests that the compound may alter the cellular processes necessary for the initiation of germination.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2(5H)-furanone. For instance, the compound’s effectiveness as a seed germination inhibitor may vary depending on the specific conditions of the environment, such as temperature, humidity, and the presence of other chemical compounds
生化学分析
Biochemical Properties
The biochemical properties of 3-Methyl-2(5H)-furanone are not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
The effects of 3-Methyl-2(5H)-furanone on cells are diverse. It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2(5H)-furanone may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methyl-2(5H)-furanone can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-Methyl-2(5H)-furanone is thought to be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Methyl-2(5H)-furanone is likely transported and distributed within cells and tissues in a complex manner. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of 4-hydroxy-2-pentanone. This reaction typically requires an acidic catalyst such as sulfuric acid and is conducted under reflux conditions. Another method involves the oxidation of 3-methyl-2(5H)-furanol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, 3-Methyl-2(5H)-furanone is often produced via the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of solid acid catalysts such as zeolites or ion-exchange resins. The reaction is carried out at elevated temperatures to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3-Methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2(5H)-furanone-5-carboxylic acid using strong oxidizing agents.
Reduction: Reduction of 3-Methyl-2(5H)-furanone can yield 3-methyl-2(5H)-furanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 3-Methyl-2(5H)-furanone-5-carboxylic acid.
Reduction: 3-Methyl-2(5H)-furanol.
Substitution: Various substituted furanones depending on the reagents used.
類似化合物との比較
2(5H)-Furanone: Another member of the furanone family with similar structural features but different functional groups.
3-Methyl-2(3H)-furanone: A structural isomer with a different arrangement of atoms.
4-Hydroxy-2(5H)-furanone: A hydroxylated derivative with distinct chemical properties.
Uniqueness: 3-Methyl-2(5H)-furanone is unique due to its specific aroma profile and its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
4-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBEMPMIVEGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176643 | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22122-36-7 | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2(5H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9KXQ3851K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


